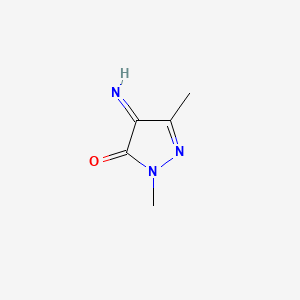
Nitracaine
Overview
Description
Nitracaine is a synthetic compound classified as a local anesthetic with stimulant properties this compound shares some similarities in effects with cocaine but has its own distinct pharmacological profile The chemical structure of this compound consists of a benzoic acid ester with a para-substituted phenyl ringThe presence of the nitro group (NO2) in its molecular structure contributes to its anesthetic properties .
Scientific Research Applications
Nitracaine has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on biological systems, particularly its local anesthetic and stimulant properties.
Medicine: Investigated for its potential use as a local anesthetic in medical procedures.
Industry: Used in the development of new psychoactive substances and as a research chemical in the pharmaceutical industry
Safety and Hazards
Preparation Methods
Nitracaine is synthesized by the transesterification of methyl 4-nitrobenzoate with 3-(diethylamino)-2,2-dimethylpropan-1-ol The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the transesterification process
Chemical Reactions Analysis
Nitracaine undergoes several types of chemical reactions, including:
Oxidation: The nitro group (NO2) in this compound can be reduced to an amino group (NH2) under suitable conditions.
Reduction: The ester group in this compound can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents and conditions used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and acidic or basic hydrolysis conditions for ester hydrolysis. Major products formed from these reactions include p-nitrobenzoic acid, p-aminobenzoic acid, and 3-(diethylamino)-2,2-dimethylpropan-1-ol .
Mechanism of Action
Nitracaine exerts its effects by inhibiting the reuptake of dopamine through the dopamine transporter. This leads to an increase in dopamine levels in the synaptic cleft, resulting in stimulant effects. The presence of the nitro group (NO2) in its molecular structure contributes to its anesthetic properties by blocking sodium channels in nerve cells, thereby preventing the transmission of pain signals .
Comparison with Similar Compounds
Nitracaine is closely related to dimethocaine, a local anesthetic with similar stimulant properties. Both substances are local anesthetics with stimulant properties through their dopamine reuptake inhibition and have been shown to display cocaine-like effects. this compound has a p-nitro group instead of an amino group, which contributes to its unique pharmacological profile .
Similar Compounds
- Dimethocaine
- Cocaine
- Procaine
- Lidocaine
This compound’s uniqueness lies in its combination of local anesthetic and stimulant properties, making it a valuable compound for scientific research and potential medical applications.
Properties
IUPAC Name |
[3-(diethylamino)-2,2-dimethylpropyl] 4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-5-17(6-2)11-16(3,4)12-22-15(19)13-7-9-14(10-8-13)18(20)21/h7-10H,5-6,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTIETJWCCCJSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031590 | |
| Record name | Nitracaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1648893-21-3 | |
| Record name | Nitracaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1648893-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitracaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1648893213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitracaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NITRACAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8ZB08WI9O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![D-[2-13C]Erythro-pent-2-ulose](/img/structure/B592948.png)








